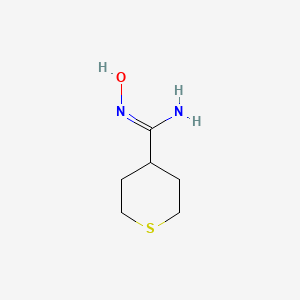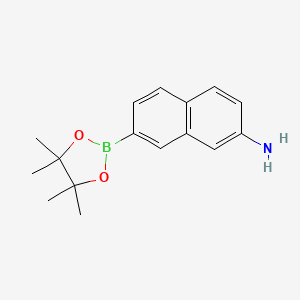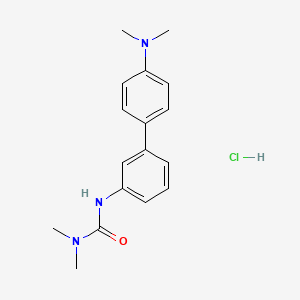
Atglistatin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atglistatin hydrochloride is a highly selective inhibitor of adipose triglyceride lipase. Adipose triglyceride lipase is an enzyme that plays a crucial role in the hydrolysis of triglycerides into free fatty acids and glycerol. This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders, particularly those related to lipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Atglistatin hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with the reactions being carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Atglistatin hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylamino group and the urea linkage. It can also participate in hydrogen bonding and other non-covalent interactions due to its molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide, ethanol, and various catalysts that facilitate the formation of the biphenyl structure and the urea linkage. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Applications De Recherche Scientifique
Atglistatin hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tool compound to study the mechanisms of triglyceride hydrolysis and the role of adipose triglyceride lipase in lipid metabolism .
Biology: In biological research, this compound is used to investigate the effects of adipose triglyceride lipase inhibition on cellular lipid metabolism, energy homeostasis, and the development of metabolic disorders .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cardiovascular diseases. Its ability to inhibit adipose triglyceride lipase makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mécanisme D'action
Atglistatin hydrochloride exerts its effects by selectively inhibiting adipose triglyceride lipase. This enzyme is responsible for the initial step in the hydrolysis of triglycerides into free fatty acids and glycerol. By inhibiting this enzyme, this compound effectively reduces the breakdown of triglycerides, leading to decreased levels of free fatty acids and glycerol in the body .
Molecular Targets and Pathways: The primary molecular target of this compound is adipose triglyceride lipase. The inhibition of this enzyme disrupts the normal lipid metabolism pathways, leading to alterations in energy homeostasis and lipid storage. This mechanism is particularly relevant in the context of metabolic disorders, where dysregulated lipid metabolism plays a key role .
Comparaison Avec Des Composés Similaires
Orlistat: A lipase inhibitor used to treat obesity.
Cetilistat: Another lipase inhibitor used for obesity management.
Glycerol-3-phosphate acyltransferase inhibitors: These compounds inhibit enzymes involved in triglyceride synthesis rather than hydrolysis.
Uniqueness: The uniqueness of Atglistatin hydrochloride lies in its selective inhibition of adipose triglyceride lipase, making it a valuable tool for studying lipid metabolism and a promising candidate for therapeutic applications in metabolic disorders .
Propriétés
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4;/h5-12H,1-4H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOYUDZACSHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)
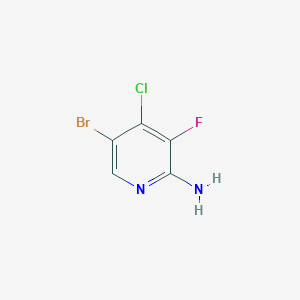
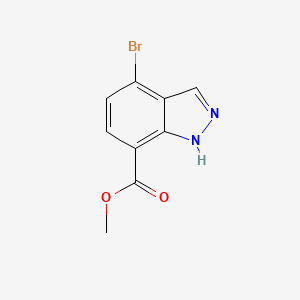
![tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride](/img/structure/B6602041.png)
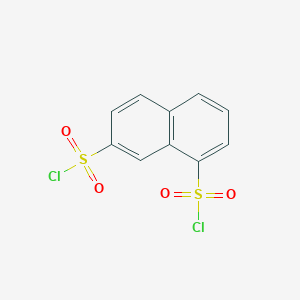

![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)


![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)
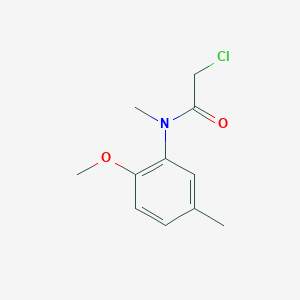
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)
